

# 2-Chloro-5-nitrobenzyl alcohol structure and formula

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 2-Chloro-5-nitrobenzyl alcohol

CAS No.: 80866-80-4

Cat. No.: B1582037

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## Technical Monograph: 2-Chloro-5-nitrobenzyl Alcohol

Structure, Synthesis, and Pharmaceutical Applications

### Executive Summary

**2-Chloro-5-nitrobenzyl alcohol** (CAS: 80866-80-4) is a highly functionalized aromatic building block characterized by the presence of a benzylic hydroxyl group, a steric chlorine atom at the ortho position, and an electron-withdrawing nitro group at the meta position relative to the alkyl chain.<sup>[1][2]</sup>

This scaffold is critical in medicinal chemistry, serving as a precursor for kinase inhibitors, antibacterial agents (specifically against MRSA), and novel agrochemicals.<sup>[1]</sup> Its unique substitution pattern allows for orthogonal functionalization: the alcohol facilitates ether/ester linkage, the nitro group serves as a masked amine, and the chlorine atom provides steric bulk and potential for metal-catalyzed coupling.<sup>[1]</sup>

# Structural Analysis & Physicochemical Profile

## Chemical Identity

The compound consists of a benzene ring substituted at the 1, 2, and 5 positions.[1] The 2-chloro substituent introduces significant steric hindrance near the benzylic position, influencing the rotational freedom of the hydroxymethyl group.[1] The 5-nitro group strongly withdraws electron density, increasing the acidity of the benzylic protons and deactivating the ring toward electrophilic aromatic substitution.[1]

Property	Data
IUPAC Name	(2-Chloro-5-nitrophenyl)methanol
CAS Registry Number	80866-80-4
Molecular Formula	
Molecular Weight	187.58 g/mol
SMILES	<chem>C1=CC(=C(C=C1[O-])CO)Cl</chem>
Melting Point	76.0 – 79.0 °C
Appearance	White to pale yellow crystalline powder
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
pKa (Calculated)	~13.5 (hydroxyl proton)

## 3D Conformation & Electronic Effects[1]

- **Steric Ortho-Effect:** The chlorine atom at C2 forces the hydroxymethyl group out of the ring plane to minimize steric clash, which can impact binding affinity in enzyme pockets.[1]
- **Electronic Push-Pull:** The nitro group (C5) creates a dipole moment directed away from the ring.[1] This electron deficiency makes the benzylic alcohol less nucleophilic than unsubstituted benzyl alcohol but more resistant to oxidative degradation.[1]

## Synthetic Methodologies

The synthesis of **2-chloro-5-nitrobenzyl alcohol** requires strict chemoselectivity to reduce the carbonyl precursor without affecting the nitro group.[1] Two primary routes are established:

## Route A: Reduction of 2-Chloro-5-nitrobenzaldehyde (Lab Scale)

This is the preferred laboratory method due to mild conditions and high yield.[1]

- Reagents: Sodium Borohydride (   
 ), Methanol/THF.[1]
- Mechanism: Nucleophilic addition of hydride to the aldehyde carbonyl.[1]
- Selectivity:   
 is too mild to reduce the nitro group, ensuring exclusive formation of the alcohol.[1]

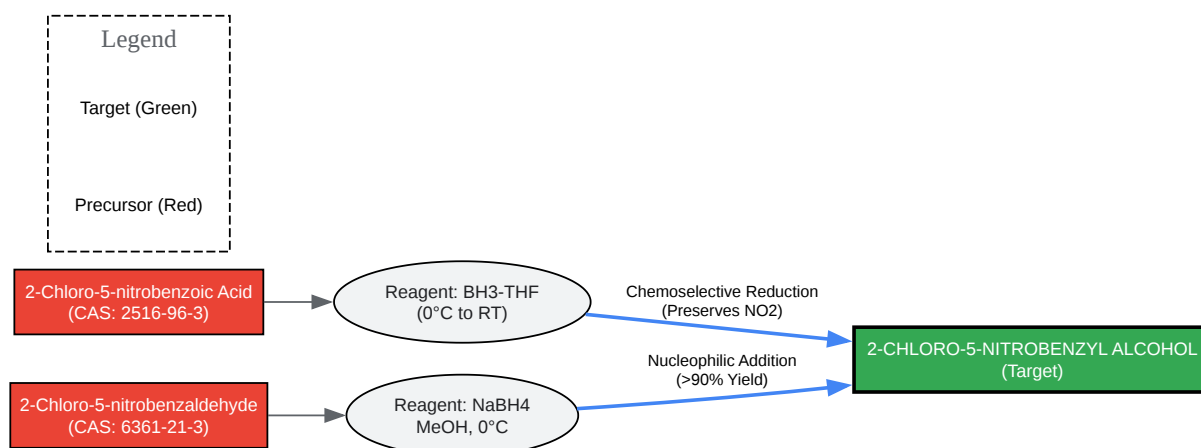
## Route B: Reduction of 2-Chloro-5-nitrobenzoic Acid (Industrial Scale)

Used when the acid feedstock is more cost-effective.[1] Direct reduction with

is contraindicated as it will reduce the nitro group to an azo/amine species.[1]

- Reagents: Borane-THF complex (   
 ) or activation via Mixed Anhydride followed by   
 .[1]
- Mechanism: Borane preferentially reduces carboxylic acids over nitro groups due to its electrophilic nature.[1]

## Synthesis Workflow Diagram



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Figure 1: Chemoselective synthesis pathways targeting the alcohol functionality while preserving the nitro group.[1]

## Experimental Protocol (Route A)

Objective: Synthesis of **2-chloro-5-nitrobenzyl alcohol** from 2-chloro-5-nitrobenzaldehyde.

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an ice bath.
- Dissolution: Dissolve 2-chloro-5-nitrobenzaldehyde (10.0 mmol, 1.86 g) in anhydrous Methanol (30 mL). Cool the solution to 0 °C.
- Addition: Add Sodium Borohydride ( , 11.0 mmol, 0.42 g) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[1]
- Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor via TLC (30% EtOAc/Hexane).[1]
- Quench: Once the starting material is consumed, quench carefully with Saturated Ammonium Chloride (

) solution (10 mL).

- Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate ( mL).[1] Wash combined organics with brine, dry over , and concentrate.[1]
- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

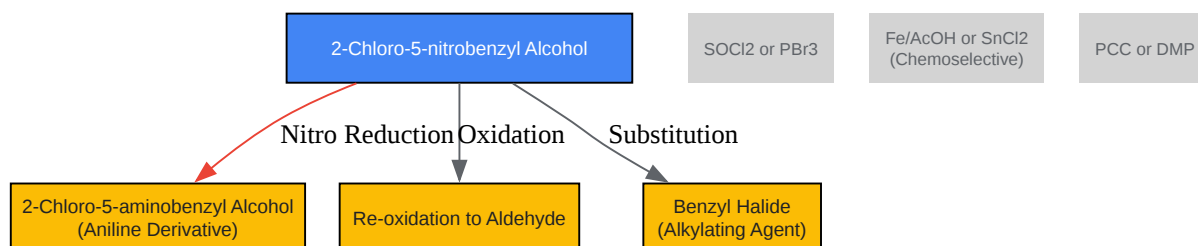
## Reactivity & Pharmaceutical Applications[1][4][5]

### Reactivity Profile

The alcohol moiety serves as a pivot point for further derivatization.[1]

- Halogenation: Conversion to 2-chloro-5-nitrobenzyl bromide using or .[1] This activates the position for alkylation reactions.[1]
- Nitro Reduction: Catalytic hydrogenation ( ) or Iron/Acetic acid reduction converts the nitro group to an amine (aniline), allowing for amide coupling or heterocycle formation.[1]
- Etherification: Williamson ether synthesis to attach the benzyl group to phenols or amines.[1]

### Reactivity Flowchart



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Figure 2: Divergent reactivity profile.<sup>[1]</sup> Note: Reduction to aniline (Red path) requires careful selection of catalyst to avoid dehalogenation.<sup>[1]</sup>

## Pharmaceutical Utility<sup>[1][4][5]</sup>

- Antibacterial Research: Derivatives of 2-chloro-5-nitrobenzoic acid (the parent scaffold) have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting bacterial cell wall synthesis.<sup>[1]</sup>
- Kinase Inhibitors: The 2-chloro-5-substituted benzyl motif is frequently observed in Type II kinase inhibitors, where the benzyl group occupies the hydrophobic back-pocket of the ATP binding site.<sup>[1]</sup>

## Safety & Handling (GHS Classification)

Signal Word: Warning

Hazard Class	Code	Statement
Skin Irritation	H315	Causes skin irritation. <sup>[1][3]</sup>
Eye Irritation	H319	Causes serious eye irritation. <sup>[1][3]</sup>
STOT-SE	H335	May cause respiratory irritation. <sup>[1][3]</sup>

Handling Protocol:

- Use in a fume hood to avoid inhalation of dust.<sup>[1]</sup>
- Wear nitrile gloves and safety goggles.<sup>[1]</sup>
- Store in a cool, dry place away from strong oxidizing agents and strong bases.<sup>[1]</sup>

## References

- National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 555722, **2-Chloro-5-nitrobenzyl alcohol**. Retrieved from [[Link](#)][1]
- Makhanya, T. R., et al. (2023).[1][4] "From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials." *Molecules*, 28(15).[1] Retrieved from [[Link](#)]
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- To cite this document: BenchChem. [2-Chloro-5-nitrobenzyl alcohol structure and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582037/docs#2-chloro-5-nitrobenzyl-alcohol-structure-and-formula>]

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